伐尼维定

描述

科学研究应用

Scientific Applications of Valnivudine

Valnivudine hydrochloride (FV-100) is an antiviral drug being investigated for its potential in managing varicella-zoster virus (VZV) infections . VZV causes chickenpox (varicella) and shingles (herpes zoster) . Current research is exploring valnivudine as a novel anti-VZV drug, especially given the limitations of existing FDA-approved treatments .

Pharmaceutical Development

Valnivudine is currently in phase 3 clinical trials and has demonstrated superiority to valacyclovir (Valtrex) in studies focused on shingles and associated pain . The development of valnivudine addresses the need for more effective antiviral agents, considering that a significant portion of the at-risk population is not immunized against VZV . Existing anti-VZV drugs have limited efficacy in controlling herpes zoster pain and preventing post-herpetic neuralgia, necessitating the development of new antiviral drugs .

Pharmacokinetics and Administration

Valnivudine is an oral prodrug of Cf1723 . Clinical trials have evaluated the safety of valnivudine hydrochloride in various doses and regimens :

- Single-Ascending-Dose Study: 32 healthy subjects aged 18 to 55 years received doses of 100, 200, 400, and 800 mg .

- Multiple-Ascending-Dose Study: 48 subjects aged 18 to 55 years received 100 mg once daily (QD), 200 mg QD, 400 mg QD, 400 mg twice a day, and 800 mg QD for 7 days .

- Study in Older Subjects: A two-part study in subjects aged 65 years and older involved a single 400-mg dose in 15 subjects and a 400-mg QD dosing regimen for 7 days in 12 subjects .

Comparative Efficacy

Studies have compared the efficiencies of valacyclovir, famciclovir, and brivudine in relieving pain in herpes zoster patients . A retrospective study indicated that all three drugs effectively treated pain in acute herpes zoster, with no significant difference between mild and moderate cases. However, some cases showed a significant reduction in pain intensity earlier in the brivudine group (day 3) compared to the famciclovir (day 7) and valacyclovir groups (2–3 weeks) . Brivudine, administered once daily, may be considered a first-line treatment for severe herpes zoster cases due to its potential for earlier pain control . Valnivudine is also being investigated as a potential improvement over valacyclovir .

Limitations of Current Treatments

作用机制

Target of Action

Valnivudine, also known as FV-100, is a prodrug that has been indicated as a potential antiviral for the treatment of shingles (herpes zoster) . The primary target of Valnivudine is the Varicella-Zoster Virus (VZV) , a common and ubiquitous human-restricted pathogen .

Mode of Action

Valnivudine is a prodrug of the bicyclic nucleoside analogue Cf-1743 . It inhibits the replication of VZV by competing with natural nucleosides for incorporation into viral DNA . Once incorporated, it leads to premature termination of the growing viral DNA chains .

Biochemical Pathways

Valnivudine interferes with the DNA synthesis pathway of the VZV . By incorporating itself into the growing viral DNA chain, it disrupts the normal nucleotide sequence and prematurely terminates the synthesis of the viral DNA .

Result of Action

The molecular effect of Valnivudine’s action is the disruption of VZV DNA synthesis, leading to the inhibition of viral replication . On a cellular level, this results in the prevention of VZV infection and spread .

生化分析

Biochemical Properties

Valnivudine is a proagent of CF-1743, a bicyclic nucleoside analog (BCNA), which has highly specific antiviral activity against varicella-zoster virus (VZV) . It is rapidly and extensively converted to CF-1743 in vivo .

Cellular Effects

The cellular effects of Valnivudine are primarily related to its antiviral activity against VZV. It has been suggested that Valnivudine could both reduce the pain burden of the acute episode and reduce the incidence of post‐herpetic neuralgia compared to available treatments .

Molecular Mechanism

The molecular mechanism of Valnivudine involves its conversion to CF-1743 in the body. CF-1743 is a BCNA that exerts its effects by inhibiting the replication of VZV .

Temporal Effects in Laboratory Settings

It has been shown to be safe and tolerable in phase I clinical trials .

Metabolic Pathways

The metabolic pathways of Valnivudine involve its conversion to CF-1743 in the body

准备方法

Synthetic Routes and Reaction Conditions: Valnivudine is synthesized through a multi-step process involving the formation of a bicyclic furopyrimidine nucleoside. The key steps include:

Formation of the furopyrimidine core: This involves the cyclization of a suitable precursor under acidic conditions.

Introduction of the aryl side chain: This step typically involves a palladium-catalyzed cross-coupling reaction.

Glycosylation: The furopyrimidine core is glycosylated with a protected sugar moiety.

Deprotection: The final step involves the removal of protecting groups to yield the active compound.

Industrial Production Methods: Industrial production of Valnivudine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

化学反应分析

Types of Reactions: Valnivudine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the furopyrimidine core.

Substitution: The aryl side chain can be substituted with different functional groups to create analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various analogs of Valnivudine with modified antiviral properties .

相似化合物的比较

- Acyclovir

- Valacyclovir

- Famciclovir

- Brivudine

- Amenamevir

Comparison: Valnivudine is unique in its high potency and selectivity for the varicella-zoster virus. Unlike other compounds, it has shown superior efficacy in reducing the pain and duration of shingles episodes and in preventing post-herpetic neuralgia .

生物活性

Valnivudine, also known as FV-100, is a novel nucleoside analog specifically developed for the treatment of varicella-zoster virus (VZV) infections, including herpes zoster (HZ). This compound has been the subject of extensive research due to its potential advantages over existing antiviral therapies. This article explores the biological activity of Valnivudine, including its pharmacodynamics, efficacy in clinical studies, and comparative analysis with other antiviral agents.

Valnivudine acts by inhibiting the replication of VZV through its conversion into active triphosphate forms that compete with natural substrates for viral DNA polymerase. This mechanism is similar to other nucleoside analogs but is designed to enhance potency and reduce required dosing frequency. The compound exhibits a high selectivity index, indicating a favorable therapeutic window for treating VZV infections.

Pharmacokinetics

The pharmacokinetic profile of Valnivudine demonstrates effective absorption and distribution in the body. Studies indicate that it achieves significant plasma concentrations rapidly following oral administration, which supports its use in acute VZV infections. The drug's half-life allows for once-daily dosing, improving patient adherence compared to other antivirals that require multiple daily doses.

Case Studies and Clinical Trials

- Phase 3 Trials : Valnivudine has undergone rigorous clinical testing, including Phase 3 trials comparing its efficacy against valacyclovir in patients with herpes zoster. The primary endpoint focused on the incidence of postherpetic neuralgia (PHN), a common complication following HZ. Results indicated that Valnivudine significantly reduced PHN incidence compared to the control group receiving valacyclovir .

- Comparative Efficacy : A retrospective study analyzed the effectiveness of Valnivudine against other antivirals such as acyclovir and famciclovir. The findings revealed that Valnivudine not only provided comparable pain relief but also exhibited a faster onset of action in reducing acute pain associated with HZ .

- Safety Profile : In terms of safety, Valnivudine demonstrated a favorable profile with minimal adverse effects reported during clinical trials. The incidence of side effects was similar to those observed with standard treatments, making it a viable option for patients at risk for severe complications from VZV .

Comparative Analysis

The following table summarizes the antiviral agents currently used for treating VZV infections, highlighting their efficacy and recommended dosages:

| Antiviral Agent | Efficacy Against HZ | PHN Reduction | Recommended Dosage |

|---|---|---|---|

| Acyclovir (oral) | Moderate | Low | 800 mg 5 times daily for 7–10 days |

| Valacyclovir (oral) | High | Moderate | 1 gm every 8 hours for 7 days |

| Famciclovir (oral) | High | Moderate | 500 mg every 8 hours for 7 days |

| Brivudine (oral) | High | Moderate | 125 mg once daily for 7 days |

| Valnivudine (FV-100) | High | High | 500 mg once daily for 7 days |

Research Findings

Recent studies have focused on identifying the optimal dosing regimens and potential combinations with other antiviral agents to enhance therapeutic outcomes. For instance, ongoing research is evaluating the use of Valnivudine in combination with immune modulators to further improve patient responses in immunocompromised populations .

属性

IUPAC Name |

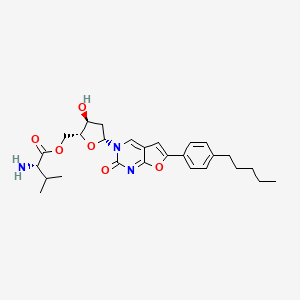

[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O6/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3/t20-,22+,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRRWJMFUNGZBJ-RBVMOCNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241909 | |

| Record name | FV-100 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956483-02-6 | |

| Record name | FV-100 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956483026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FV-100 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALNIVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NJ5F6D4U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。